Cas no 70978-41-5 (N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide)

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide 化学的及び物理的性質
名前と識別子
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- Acetamide, N-(3-acetyl-4-hydroxy-5-nitrophenyl)-
- N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide
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- MDL: MFCD27927726
- インチ: 1S/C10H10N2O5/c1-5(13)8-3-7(11-6(2)14)4-9(10(8)15)12(16)17/h3-4,15H,1-2H3,(H,11,14)
- InChIKey: LUSCJQUQAZJVSR-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC([N+]([O-])=O)=C(O)C(C(C)=O)=C1)(=O)C
計算された属性
- せいみつぶんしりょう: 238.059
- どういたいしつりょう: 238.059
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 112A^2
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24128522-10.0g |
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |
70978-41-5 | 95.0% | 10.0g |
$1778.0 | 2025-03-21 | |
Enamine | EN300-24128522-10g |
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |
70978-41-5 | 95% | 10g |
$1778.0 | 2023-09-15 | |
Enamine | EN300-24128522-1g |
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |
70978-41-5 | 95% | 1g |
$414.0 | 2023-09-15 | |
Aaron | AR02847I-10g |
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |
70978-41-5 | 95% | 10g |
$2470.00 | 2023-12-15 | |
1PlusChem | 1P0283Z6-50mg |
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |
70978-41-5 | 95% | 50mg |
$152.00 | 2024-04-21 | |
1PlusChem | 1P0283Z6-500mg |
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |
70978-41-5 | 95% | 500mg |
$445.00 | 2024-04-21 | |
1PlusChem | 1P0283Z6-250mg |
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |
70978-41-5 | 95% | 250mg |
$255.00 | 2024-04-21 | |
Enamine | EN300-24128522-0.5g |
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |
70978-41-5 | 95.0% | 0.5g |
$310.0 | 2025-03-21 | |
Enamine | EN300-24128522-2.5g |
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |
70978-41-5 | 95.0% | 2.5g |
$810.0 | 2025-03-21 | |
Enamine | EN300-24128522-0.05g |
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide |
70978-41-5 | 95.0% | 0.05g |
$76.0 | 2025-03-21 |
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamideに関する追加情報
Comprehensive Overview of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide (CAS No. 70978-41-5): Properties, Applications, and Research Insights
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide, identified by its CAS number 70978-41-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its acetyl and nitro functional groups, serves as a critical intermediate in the synthesis of more complex molecules. Its unique structural features make it a subject of interest for researchers exploring drug discovery, biochemical pathways, and material science applications.
The molecular structure of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide includes a phenolic hydroxyl group and a nitro substituent, which contribute to its reactivity and potential utility in organic synthesis. These functional groups enable the compound to participate in various chemical reactions, such as acylation, nitration, and condensation reactions, making it a versatile building block for researchers. Its CAS registry number 70978-41-5 ensures precise identification in global chemical databases, facilitating its use in international collaborations.
In recent years, the demand for high-purity chemical intermediates like N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide has surged, driven by advancements in pharmaceutical R&D and green chemistry. Researchers are particularly interested in its potential role in developing novel therapeutics, especially in the context of anti-inflammatory and antioxidant agents. The compound's ability to modulate biochemical pathways aligns with current trends in precision medicine and targeted drug delivery systems.
From a synthetic chemistry perspective, N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide offers opportunities for structure-activity relationship (SAR) studies. Its nitro group, for instance, can be reduced to an amine, opening pathways to derivatives with enhanced bioavailability or receptor binding affinity. Such modifications are crucial in optimizing lead compounds during drug development phases, a topic frequently searched by professionals in medicinal chemistry forums.
Environmental and sustainability considerations also play a role in the compound's applications. With growing emphasis on eco-friendly synthesis, researchers are exploring catalytic methods to produce N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide with minimal waste. This aligns with broader industry shifts toward green solvents and energy-efficient processes, topics highly relevant in ACS (American Chemical Society) publications and EU REACH compliance discussions.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize CAS 70978-41-5, ensuring its purity and stability for research use. These methods are critical for quality control, especially when the compound is utilized in high-throughput screening or combinatorial chemistry workflows. The data generated from these analyses often contribute to public repositories like PubChem or ChemSpider, enhancing transparency in chemical research.
In summary, N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide (70978-41-5) represents a multifaceted compound with expanding relevance in both academic and industrial settings. Its integration into cutting-edge research underscores the importance of specialty chemicals in advancing scientific frontiers. As inquiries into molecular design and sustainable chemistry continue to rise, this compound will likely remain a focal point for innovation in the years ahead.
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